N,N-Diphenylhydrazinium chloride

Description

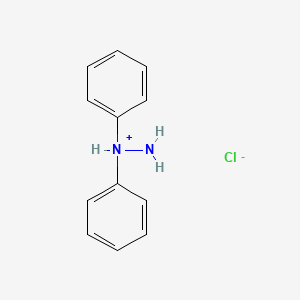

N,N-Diphenylhydrazinium chloride (CAS: 530-47-2; EC: 208-481-0) is an organic salt with the molecular formula C₁₂H₁₂N₂·HCl and a molecular weight of 220.70 g/mol . It is structurally characterized by two phenyl groups attached to a hydrazinium core, with a chloride counterion. This compound is classified as a corrosive solid under international transport regulations (UN 3261) due to its acidic and organic nature .

In synthetic chemistry, this compound serves as a precursor for synthesizing hydrazine derivatives, such as 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine, via nucleophilic aromatic substitution (SNAr) reactions with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) . Its derivatives are notable for their redox-active behavior, forming persistent free radicals upon oxidation, which are studied for applications in radical chemistry and materials science .

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

amino(diphenyl)azanium;chloride |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[NH+](C2=CC=CC=C2)N.[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N,N-Diphenylhydrazinium chloride serves as a precursor in the synthesis of various pharmaceutical compounds. It is used to create hydrazone derivatives, which have shown potential in medicinal chemistry.

Case Study: Synthesis of Antiviral Compounds

Recent studies have demonstrated that derivatives of N,N-diphenylhydrazine exhibit antiviral properties. For instance, certain derivatives have been synthesized to inhibit the entry of the Ebola virus into host cells, showcasing their potential as antiviral agents .

| Compound | Activity | Reference |

|---|---|---|

| N,N-Diphenylhydrazine derivatives | Antiviral against Ebola | |

| Hydrazone derivatives | Potential anticancer agents |

Agricultural Applications

In agricultural chemistry, this compound has been explored for its herbicidal and growth-regulating properties. Research indicates that hydrazine derivatives can effectively control weed growth, particularly against dicotyledonous species.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activities of various N,N-diphenylhydrazine derivatives against common weeds. The results indicated significant efficacy, particularly in controlling species such as Echinochloa crus-galli and Amaranthus retroflerus.

| Weed Species | Herbicidal Activity | Reference |

|---|---|---|

| Echinochloa crus-galli | High efficacy | |

| Amaranthus retroflerus | Moderate efficacy |

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of certain analytes. Its ability to form stable complexes with various metals makes it useful in spectrophotometric analyses.

Case Study: Metal Ion Detection

Research has shown that this compound can form colored complexes with transition metals, allowing for their detection at low concentrations. This property is exploited in environmental monitoring and quality control processes .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymeric materials and composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

Studies have reported on the use of this compound as a curing agent in epoxy resins, resulting in improved mechanical performance and thermal resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Diphenylhydrazinium chloride with structurally related hydrazine hydrochlorides, focusing on molecular properties, substituents, and applications:

Key Research Findings and Functional Differences

Reactivity and Stability

- This compound derivatives exhibit dimerization in solution, releasing NO₂ or N₂O₄ upon decomposition, unlike the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

- Nitro-substituted derivatives (e.g., 2- or 4-nitrophenylhydrazine hydrochlorides) show enhanced reactivity in electrophilic substitutions due to the electron-withdrawing nitro group, making them useful in carbonyl detection .

Spectroscopic Properties

- Derivatives of this compound absorb visible light at longer wavelengths (>500 nm) compared to DPPH-H, enabling applications in photochemical studies .

- 4-Nitrophenylhydrazine hydrochloride is widely used in UV-Vis spectroscopy for quantifying aldehydes and ketones due to its distinct absorption maxima .

Q & A

Basic Research Questions

Q. How can N,N-Diphenylhydrazinium chloride be synthesized and purified for laboratory use?

- Method : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 1,1-diphenylhydrazine with hydrochloric acid under controlled conditions yields this compound. Purification involves recrystallization from ethanol or aqueous HCl, followed by vacuum drying to remove residual solvents. Purity can be verified via silver nitrate titration (≥99.0%) and ash content analysis (≤0.1%) .

- Key Considerations : Use inert atmospheres to prevent oxidation, and monitor pH (2.6–2.9 in aqueous solutions) to ensure stability .

Q. What analytical methods are recommended for validating the purity and structural integrity of this compound?

- Techniques :

- Titration : Silver nitrate titration for chloride content .

- Spectroscopy : IR and NMR to confirm functional groups (e.g., N–H stretches at ~3200 cm⁻¹, aromatic C–H bends) .

- Chromatography : TLC or HPLC with UV detection for purity assessment .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Store in a cool, dry place in sealed containers. Avoid exposure to moisture or strong oxidizers .

- Waste Disposal : Neutralize with dilute NaOH before disposal. Collect waste separately for hazardous material processing .

Advanced Research Questions

Q. How does the reactivity of this compound in SNAr reactions compare to other hydrazinium salts?

- Mechanistic Insights : The chloride ion acts as a leaving group in SNAr reactions, enabling substitution with electron-deficient aromatics (e.g., nitrobenzofurazan derivatives). Comparative studies show higher reactivity than phenylhydrazine hydrochloride due to steric and electronic effects of the diphenyl groups .

- Experimental Design : Use kinetic studies (e.g., varying temperature, solvent polarity) to compare reaction rates with analogs like 4-nitrophenylhydrazine hydrochloride .

Q. What are the implications of dimerization and redox properties in derivatives of this compound?

- Dimerization : Under oxidative conditions, the compound forms dimeric species (e.g., 4,7-benzofurazandione derivatives) via ipso-substitution. Monitor using UV-Vis (bathochromic shifts at ~500 nm) and cyclic voltammetry (reversible redox peaks) .

- Redox Behavior : Stable hydrazyl radicals form upon oxidation, useful in radical scavenging assays. Compare with DPPH (2,2-diphenyl-1-picrylhydrazyl) for antioxidant studies .

Q. How can experimental conditions be optimized to study the stability of this compound under varying pH and temperature?

- Stability Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.